K777

Description

Structure

3D Structure

Properties

IUPAC Name |

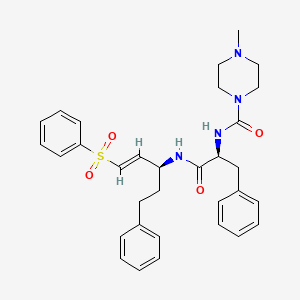

N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O4S/c1-35-20-22-36(23-21-35)32(38)34-30(25-27-13-7-3-8-14-27)31(37)33-28(18-17-26-11-5-2-6-12-26)19-24-41(39,40)29-15-9-4-10-16-29/h2-16,19,24,28,30H,17-18,20-23,25H2,1H3,(H,33,37)(H,34,38)/b24-19+/t28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJLQMVZXQKJKB-FPHSVDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC3=CC=CC=C3)/C=C/S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502960-90-9 | |

| Record name | APC-3316 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502960909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K-777 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320A4L58IZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

K-777 Mechanism of Action in Trypanosoma cruzi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of K-777, a potent vinyl sulfone inhibitor of the Trypanosoma cruzi cysteine protease, cruzain. This document details the molecular interactions, cellular consequences, and methodologies used to elucidate the trypanocidal activity of K-777, serving as a resource for researchers in Chagas disease drug development.

Core Mechanism of Action: Irreversible Inhibition of Cruzain

K-777 is a potent, irreversible inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi.[1][2][3] Cruzain is a vital enzyme for the parasite, playing a crucial role in various stages of its life cycle, including nutrition acquisition, differentiation, and evasion of the host immune response.[4] The inhibitory activity of K-777 is attributed to its vinyl sulfone warhead, which forms a covalent bond with the active site cysteine residue (Cys25) of cruzain.[2] This irreversible binding permanently inactivates the enzyme, leading to a cascade of detrimental effects on the parasite.[2]

Molecular Interaction

The mechanism of irreversible inhibition involves a Michael addition reaction. The nucleophilic thiol group of the Cys25 residue in the cruzain active site attacks the electrophilic double bond of the vinyl sulfone moiety of K-777. This results in the formation of a stable, covalent thioether linkage between the inhibitor and the enzyme.

Quantitative Data on K-777 Activity

The potency of K-777 has been quantified through various enzymatic and cell-based assays. The following table summarizes key inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.

| Assay Type | Target | Parameter | Value | Reference |

| Enzymatic Assay | Recombinant Cruzain | IC50 | 0.8 µM | [5] |

| Enzymatic Assay | Recombinant Cruzain | IC50 | 1-2 nM | [1] |

| Cell-based Assay | T. cruzi Amastigotes (in J774 macrophages) | IC50 | 5-10 µM | [1] |

| Cell-based Assay | T. cruzi Amastigotes (in macrophages) | IC50 | < 10 µM | [6] |

| Cell-based Assay | T. cruzi Amastigotes | IC50 | 0.003 µM | [6] |

Experimental Protocols

Fluorometric Cruzain Inhibition Assay

This protocol outlines a standard method for determining the enzymatic inhibition of cruzain by K-777.

Materials:

-

Recombinant cruzain

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

Assay buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

-

K-777 (or other inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of K-777 in DMSO.

-

Serially dilute the K-777 stock solution in assay buffer to create a range of concentrations.

-

In a 96-well plate, add 50 µL of the diluted K-777 solutions to triplicate wells. Include wells with assay buffer and DMSO as controls.

-

Add 25 µL of a pre-determined optimal concentration of recombinant cruzain to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well.

-

Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity kinetically over 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of K-777.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

T. cruzi Amastigote-Macrophage Infection Assay

This protocol describes a cell-based assay to evaluate the efficacy of K-777 against the intracellular amastigote form of T. cruzi.

Materials:

-

Macrophage cell line (e.g., J774)

-

Trypanosoma cruzi trypomastigotes

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

K-777 dissolved in DMSO

-

96-well clear-bottom plates

-

Fixative (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Giemsa or DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed macrophages in a 96-well plate at a density that allows for monolayer formation.

-

Incubate the cells overnight at 37°C and 5% CO2 to allow for adherence.

-

Infect the macrophage monolayer with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI).

-

Incubate for 2-4 hours to allow for parasite invasion.

-

Wash the wells with sterile PBS to remove extracellular trypomastigotes.

-

Add fresh complete medium containing serial dilutions of K-777 to the infected cells. Include appropriate vehicle controls (DMSO).

-

Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Giemsa or a fluorescent nuclear stain like DAPI.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the number of intracellular amastigotes per host cell.

-

Calculate the percentage of inhibition for each K-777 concentration and determine the IC50 value.

Downstream Effects of Cruzain Inhibition

Inhibition of cruzain by K-777 disrupts critical cellular processes in Trypanosoma cruzi, ultimately leading to parasite death. Cruzain is involved in the processing of many parasite proteins, and its inhibition leads to the accumulation of unprocessed precursors and the disruption of essential pathways.

Key downstream effects include:

-

Impaired Nutrient Acquisition: Cruzain is involved in the degradation of host proteins, providing essential amino acids for the parasite. Its inhibition starves the parasite.

-

Disrupted Differentiation: The transformation between different life cycle stages of T. cruzi (e.g., amastigote to trypomastigote) is a protease-dependent process. Cruzain inhibition blocks this differentiation.

-

Inhibited Intracellular Replication: The replication of amastigotes within host cells is heavily reliant on cruzain activity. K-777 effectively halts this proliferation.

-

Compromised Immune Evasion: Cruzain is known to cleave host immune molecules, aiding the parasite in evading the host's defense mechanisms. Inhibition of cruzain may render the parasite more susceptible to the host immune system.

Conclusion

K-777 demonstrates a potent and specific mechanism of action against Trypanosoma cruzi through the irreversible inhibition of its essential cysteine protease, cruzain. The data and protocols presented in this guide underscore the validity of cruzain as a therapeutic target for Chagas disease and provide a framework for the continued development and evaluation of cruzain inhibitors. Further research into the broader downstream effects and potential resistance mechanisms will be crucial for the clinical advancement of this class of compounds.

References

- 1. Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Trypanosoma cruzi Exploits Wnt Signaling Pathway to Promote Its Intracellular Replication in Macrophages [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

K-777: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-777, a potent, orally active, and irreversible vinyl sulfone cysteine protease inhibitor, has emerged as a promising therapeutic candidate with a diverse range of applications. Initially investigated for the treatment of Chagas disease, its mechanism of action extends to the inhibition of various host and pathogen-derived proteases, conferring it with significant antiviral and immunomodulatory properties. This technical guide provides an in-depth overview of the core therapeutic potential of K-777, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows.

Core Therapeutic Mechanisms and Targets

K-777 exerts its therapeutic effects primarily through the irreversible inhibition of cysteine proteases. Its principal targets include:

-

Cruzain: The major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. Inhibition of cruzain is crucial for disrupting the parasite's life cycle.[1]

-

Cathepsins (B and L): Host cell cysteine proteases that are exploited by various viruses for entry and replication. K-777's inhibition of cathepsins, particularly Cathepsin L, forms the basis of its broad-spectrum antiviral activity.[2][3]

-

Chemokine (C-C motif) Receptor 4 (CCR4): K-777 acts as a selective antagonist of this G protein-coupled receptor, which is involved in the chemotaxis of Th2 lymphocytes, suggesting a role in modulating allergic and inflammatory responses.

-

Cytochrome P450 3A4 (CYP3A4): K-777 is also a potent inhibitor of this key drug-metabolizing enzyme, a factor that requires consideration in clinical development for potential drug-drug interactions.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of K-777 against its various targets.

Table 1: In Vitro Inhibitory Activity of K-777

| Target | Assay Type | Cell Line/System | IC50 / Ki | Reference |

| Cruzain | Enzyme Kinetics | - | - | [1] |

| Cathepsin L | Enzyme Inhibition | - | Ki = 0.05 µM | [4] |

| Cathepsin S | Enzyme Inhibition | - | Ki = 0.002 µM | |

| Cathepsin K | Enzyme Inhibition | - | Ki = 0.4 µM | |

| Cathepsin B | Enzyme Inhibition | - | Ki = 3 µM | |

| Cathepsin C | Enzyme Inhibition | - | Ki > 100 µM | |

| CYP3A4 | Enzyme Inhibition | - | IC50 = 60 nM | |

| CCR4 (CCL17 Binding) | Radioligand Binding | Hut78 cells | IC50 = 57 nM | |

| CCR4 (CCL17-induced Chemotaxis) | Chemotaxis Assay | Hut78 cells | IC50 = 8.9 nM |

Table 2: Antiviral Efficacy of K-777 against SARS-CoV-2

| Cell Line | Assay Type | Endpoint | EC50 | Reference |

| Vero E6 | Cytopathic Effect | Viral Infectivity | 74 nM | [2] |

| HeLa/ACE2 | Cytopathic Effect | Viral Infectivity | 4 nM | [2] |

| A549/ACE2 | Cytopathic Effect | Viral Infectivity | < 80 nM | [2] |

| Calu-3 | - | Viral Infectivity | Low µM range | [2] |

| Caco-2 | - | Viral Infectivity | Low µM range | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of K-777's therapeutic potential.

Cruzain Inhibition Assay (Enzyme Kinetics)

Objective: To determine the inhibitory potency of K-777 against cruzain.

Materials:

-

Recombinant cruzain

-

Fluorogenic substrate: Z-Phe-Arg-aminomethyl coumarin (Z-FR-AMC)

-

Assay Buffer: 0.1 M sodium acetate, 5 mM dithiothreitol (DTT), 0.01% Triton X-100, pH 5.5

-

K-777

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of K-777 in the assay buffer.

-

In a 96-well plate, add 1.5 nM of cruzain to each well.

-

Add the various concentrations of K-777 to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5.0 µM of the Z-FR-AMC substrate.

-

Monitor the fluorescence intensity over time (e.g., for 5 minutes) at 30°C.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mechanism of inhibition (e.g., Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor.[5]

Cathepsin L Inhibition Assay

Objective: To quantify the inhibitory activity of K-777 against human Cathepsin L.

Materials:

-

Recombinant human Cathepsin L

-

Fluorogenic substrate: Z-FR-AMC

-

Assay Buffer: 50 mM sodium acetate (pH 5.5), 1 mM EDTA, 1 mM CHAPS, 10% (v/v) DMSO, and 5 mM DTT

-

K-777

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

In a 96-well plate, add 1 nM of Cathepsin L to each well containing the assay buffer.

-

Add varying concentrations of K-777 (from 0 to 0.1 mM) to the wells.

-

Initiate the reaction by adding 0.01 mM of Z-FR-AMC substrate.

-

Measure the initial velocity of the reaction in relative fluorescent units per second for 10 minutes.

-

To confirm irreversible inhibition, incubate 10 nM Cathepsin L with 10 nM K-777 for 1 hour at room temperature.

-

Dilute the mixture 50-fold into the assay buffer and measure the residual enzyme activity. A lack of recovery of activity indicates irreversible inhibition.[2]

SARS-CoV-2 Infectivity Assay (Cytopathic Effect)

Objective: To determine the antiviral efficacy of K-777 against SARS-CoV-2 in a cell-based assay.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Eagle's Minimum Essential Medium (EMEM) supplemented with 2% fetal bovine serum and 0.1% gentamicin

-

K-777

-

96-well microtiter plates

Procedure:

-

Seed Vero E6 cells in 96-well plates and grow to confluence.

-

Pre-treat the confluent cell monolayers with serial dilutions of K-777 (e.g., from 8 nM to 25 µM) for 2 hours.

-

Infect the cells with approximately 100 infectious particles of SARS-CoV-2 per well.

-

Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.

-

Observe the cells daily for the appearance of virus-induced cytopathic effect (CPE), which includes cell rounding and detachment.[6]

-

The EC50 value is determined as the concentration of K-777 that inhibits CPE by 50% compared to the virus control wells without the inhibitor.

Chemotaxis Assay

Objective: To assess the ability of K-777 to inhibit CCR4-mediated cell migration.

Materials:

-

Hut78 cells (a human T-cell lymphoma line expressing CCR4)

-

Chemoattractant: CCL17

-

Transwell plates (with polycarbonate filters, e.g., 8-µm pores)

-

K-777

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

Procedure:

-

Pre-treat Hut78 cells with various concentrations of K-777 for 30 minutes.

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add the chemoattractant CCL17 (e.g., 100 nmol/L) to the lower chamber of the Transwell plate.

-

Add the pre-treated Hut78 cells to the upper chamber of the Transwell insert.

-

Incubate the plate for a defined period (e.g., 3 hours) at 37°C in a 5% CO2 incubator to allow for cell migration.

-

After incubation, count the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging.

-

Calculate the percentage of inhibition of chemotaxis for each K-777 concentration and determine the IC50 value.[7]

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: K-777's multifaceted mechanism of action.

Experimental Workflow: Cruzain Inhibition Assay

Caption: Workflow for determining cruzain inhibition by K-777.

Logical Relationship: Antiviral Mechanism of K-777

Caption: K-777's inhibition of cathepsin L-mediated viral entry.

In Vivo Therapeutic Potential

-

Chagas Disease: In a canine model of T. cruzi infection, administration of K-777 at a dose of 50 mg/kg twice daily resulted in reduced myocardial damage.

-

COVID-19: In an African green monkey model of SARS-CoV-2 infection, prophylactic and therapeutic administration of K-777 (33 mg/kg or 100 mg/kg daily) led to reduced lung pathology, including a lack of diffuse alveolar damage, and a reduction in viral load in the upper and lower airways.[8]

Conclusion and Future Directions

K-777 is a potent and versatile cysteine protease inhibitor with a well-defined mechanism of action against multiple therapeutic targets. Its efficacy in preclinical models of Chagas disease and COVID-19 highlights its significant therapeutic potential. Further research is warranted to fully elucidate its clinical utility, including optimization of dosing regimens and thorough evaluation of potential drug-drug interactions, particularly concerning its inhibition of CYP3A4. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of K-777 as a novel therapeutic agent.

References

- 1. Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

K-777: A Broad-Spectrum Antiviral Agent Targeting Host-Mediated Viral Entry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

K-777 is a potent, irreversible, orally active cysteine protease inhibitor with demonstrated broad-spectrum antiviral activity. By targeting host cellular cathepsins, particularly cathepsin L, K-777 effectively blocks the entry of a range of viruses that rely on these proteases for the processing of their glycoproteins, a critical step for viral fusion and cellular entry. This mechanism of action, which targets a host factor rather than a viral component, suggests a higher barrier to the development of viral resistance. Preclinical studies have shown K-777 to be effective in vitro against pseudoviruses of multiple coronaviruses and filoviruses. Furthermore, it has demonstrated efficacy in animal models of COVID-19, preventing lung damage. A Phase 1 clinical trial has established its safety and tolerability in healthy volunteers, and a Phase 2a trial in non-hospitalized COVID-19 patients was planned. This guide provides a comprehensive overview of the mechanism of action, quantitative antiviral data, experimental protocols, and the current state of research for K-777 as a promising broad-spectrum antiviral agent.

Mechanism of Action: Inhibition of Cathepsin-Mediated Viral Entry

K-777 is a di-peptide analog that contains an electrophilic vinyl-sulfone moiety, which acts as a covalent inactivator of cysteine proteases.[1] Its primary antiviral mechanism is the inhibition of host cell cathepsins, particularly cathepsins B and L.[1] Many enveloped viruses, including coronaviruses and filoviruses, utilize the host cell's endosomal entry pathway. Following attachment to a cell surface receptor, the virus is internalized into an endosome. The acidic environment of the endosome activates cathepsins, which then cleave the viral surface glycoproteins. This cleavage event triggers conformational changes in the glycoprotein, exposing a fusion peptide that facilitates the fusion of the viral envelope with the endosomal membrane, allowing the viral genome to enter the cytoplasm.

By irreversibly inhibiting cathepsins, K-777 prevents the proteolytic cleavage of the viral glycoproteins, thereby trapping the virus within the endosome and preventing its entry into the cytoplasm and subsequent replication.

For SARS-CoV-2, two primary entry pathways are recognized:

-

Plasma Membrane Fusion: In cells expressing the serine protease TMPRSS2, the viral spike protein can be cleaved at the cell surface, leading to direct fusion with the plasma membrane.

-

Endosomal Entry: In cells with low or no TMPRSS2 expression, the virus enters via endocytosis and relies on the acidic environment and the activity of cathepsin L within the endosome to cleave the spike protein and facilitate fusion.

K-777 is particularly effective in blocking this second, cathepsin-dependent pathway.

Signaling Pathway Diagrams

Caption: K-777 inhibits Cathepsin L, blocking viral spike protein cleavage and subsequent membrane fusion.

Caption: SARS-CoV-2 entry pathways and the specific inhibitory action of K-777 on the endosomal route.

Quantitative Data on Antiviral Activity

K-777 has demonstrated potent in vitro activity against a variety of viral pseudotypes, which are non-replicating viral particles expressing the surface glycoproteins of pathogenic viruses. The 50% inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. More recently, the 50% effective concentration (EC50) against live SARS-CoV-2 has also been determined.

| Virus (Pseudotype) | IC50 (nM) |

| SARS-CoV | 0.68 |

| Ebola Virus (EBOV) | 0.87 |

| Nipah Virus | 0.42 |

| HCoV-229E | 1.48 |

| Sudan Virus (SUDV) | 1.14 |

| Marburg Virus (MARV) | 1.9 |

| Tai Forest Virus (TAFV) | 2.26 |

| Reston Virus (RESTV) | 3.37 |

| Bundibugyo Virus (BEBOV) | 5.91 |

| HCoV-NL63 | 6.78 |

| MERS-CoV | 46.12 |

Source:[1]

| Virus (Live) | Cell Line | EC50 (nM) |

| SARS-CoV-2 | Vero E6 | 74 |

Source:[1]

Experimental Protocols

Pseudotyped Virus Entry Assay

This assay is a common method to assess the ability of a compound to block viral entry in a BSL-2 setting. It utilizes a replication-deficient viral core (e.g., from HIV or VSV) pseudotyped with the surface glycoprotein of the virus of interest. The core also carries a reporter gene, such as luciferase or GFP.

Objective: To determine the IC50 of K-777 against the entry of various viral glycoproteins.

Methodology:

-

Cell Plating: Seed host cells (e.g., 293T cells engineered to express the appropriate viral receptor like ACE2 for SARS-CoV-2) in 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of K-777 in cell culture medium.

-

Pre-incubation: Pre-incubate the cells with the different concentrations of K-777 for a defined period (e.g., 1-2 hours) at 37°C.

-

Infection: Add the pseudotyped virus particles to the wells containing the cells and K-777.

-

Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and expression of the reporter gene.

-

Quantification:

-

For luciferase-based reporters, lyse the cells and measure luminescence using a luminometer.

-

For GFP-based reporters, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

-

-

Data Analysis: The relative light units (RLU) or percentage of infected cells are plotted against the drug concentration. The IC50 value is calculated using a non-linear regression model.

Caption: Workflow for a pseudovirus entry assay to determine the inhibitory concentration of K-777.

In Vivo Efficacy Study (COVID-19 Animal Model)

Animal models are crucial for evaluating the in vivo efficacy and safety of antiviral candidates.

Objective: To assess the ability of K-777 to prevent lung damage in an animal model of COVID-19.

Methodology (Generalized):

-

Animal Model: Utilize a relevant animal model, such as transgenic mice expressing the human ACE2 receptor.

-

Acclimatization: Allow animals to acclimatize to the facility for a set period.

-

Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, K-777 treatment).

-

Drug Administration: Administer K-777 or vehicle control via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule, starting before the viral challenge.

-

Viral Challenge: Infect the animals with a pathogenic dose of SARS-CoV-2 via intranasal inoculation.

-

Monitoring: Monitor the animals daily for clinical signs of illness, such as weight loss, ruffled fur, and changes in breathing.

-

Endpoint Analysis: At a predetermined time point post-infection (e.g., 3-5 days), euthanize the animals and collect tissues.

-

Lung Pathology: Perfuse and fix the lungs for histopathological analysis to assess the extent of inflammation and damage.

-

Viral Load: Collect a portion of the lung tissue for homogenization and quantification of viral RNA (e.g., by RT-qPCR) or infectious virus (e.g., by plaque assay).

-

-

Data Analysis: Compare the endpoints (e.g., lung pathology scores, viral titers) between the treatment and control groups to determine the efficacy of K-777.

Caption: Generalized workflow for an in vivo study of K-777 in a COVID-19 animal model.

Preclinical and Clinical Development

Initially developed for the treatment of Chagas disease, K-777's potential as an antiviral was subsequently recognized.

Preclinical Antiviral Studies: In addition to the in vitro data, K-777 has been shown to prevent lung damage in animal models of COVID-19.[1] In a study published in ACS Chemical Biology, low concentrations of K-777 were shown to inhibit the ability of SARS-CoV-2 to infect four different host cell lines without causing harm to the cells.[1] The effectiveness of the inhibitor correlated with the levels of cathepsin L and ACE2 expression in the cell lines.[1] Preclinical studies in nonhuman primates have also suggested that SLV213 (K-777) has the potential for both therapeutic and prophylactic use.

Clinical Trials: Selva Therapeutics, a biotechnology company that licensed K-777, has advanced the compound, now named SLV213, into clinical trials for COVID-19.

-

Phase 1: A randomized, placebo-controlled, double-blind Phase 1 study in healthy volunteers was successfully completed. The study met its primary objective, demonstrating the safety and tolerability of SLV213. No dose-limiting toxicity was reported, and the pharmacokinetic profiles supported twice-daily dosing.

-

Phase 2: Selva Therapeutics planned to advance SLV213 into a Phase 2a clinical trial in non-hospitalized COVID-19 patients in late 2021.[1]

Conclusion and Future Directions

K-777 (SLV213) represents a promising host-targeted approach to antiviral therapy. Its potent, broad-spectrum activity against multiple viral families in vitro, combined with demonstrated efficacy in preclinical models of COVID-19 and a favorable safety profile in a Phase 1 clinical trial, underscores its potential as a valuable therapeutic agent. The host-targeted mechanism is a significant advantage, as it is less likely to be affected by viral mutations that can lead to drug resistance—a major challenge with direct-acting antivirals.

Future research should focus on:

-

The outcomes of the Phase 2 clinical trial for COVID-19.

-

The efficacy of K-777 against emerging SARS-CoV-2 variants and other viruses of pandemic potential.

-

The potential for combination therapy with direct-acting antivirals to achieve synergistic effects and further reduce the risk of resistance.

-

Further elucidation of the specific roles of different cathepsins in the entry of a wider range of viruses to better predict K-777's spectrum of activity.

The continued development of K-777 and other host-targeted antivirals will be a critical component of preparedness for future viral outbreaks.

References

An In-depth Technical Guide to the Primary Cellular Targets of K-777

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-777 is a potent, vinyl sulfone-containing small molecule that has demonstrated significant therapeutic potential in various disease models. Its efficacy stems from its ability to interact with and modulate the activity of several key cellular proteins. This technical guide provides a comprehensive overview of the primary cellular targets of K-777, detailing the quantitative aspects of these interactions and the experimental protocols used to elucidate them. The primary targets discussed herein are the cysteine proteases, cruzain and cathepsins, the cytochrome P450 enzyme CYP3A4, and the C-C chemokine receptor 4 (CCR4). This document is intended to serve as a detailed resource for researchers and drug development professionals working with or interested in the mechanisms of action of K-777.

Cysteine Proteases: The Primary Target Class

K-777 is a potent, irreversible inhibitor of several cysteine proteases, a class of enzymes crucial for the lifecycle of certain pathogens and involved in various physiological and pathological processes in humans. The irreversible inhibition is mediated by the vinyl sulfone moiety, which forms a covalent bond with the active site cysteine residue of the target protease.

Cruzain: The Major Cysteine Protease of Trypanosoma cruzi

Cruzain is the principal cysteine protease of Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. This enzyme is essential for the parasite's survival, playing a critical role in its nutrition, replication, and evasion of the host immune system. K-777's potent and irreversible inhibition of cruzain is a cornerstone of its anti-trypanosomal activity.

Quantitative Data: K-777 Inhibition of Cruzain

| Parameter | Value | Reference |

| Mechanism of Inhibition | Irreversible, Covalent | [1] |

| Binding Site | Active site cysteine (Cys25) | [1] |

Cathepsins: Host Cysteine Proteases

K-777 also exhibits broad-spectrum inhibitory activity against a range of human cathepsins. Cathepsins are a group of proteases primarily found in lysosomes and are involved in protein degradation, antigen presentation, and hormone processing. Their inhibition by K-777 underlies its antiviral and potential anti-inflammatory effects. K-777 has been shown to inhibit cathepsins B, L, S, C, V, K, and X. This pan-cathepsin inhibitory profile is crucial for its ability to block the entry of certain viruses, such as SARS-CoV-2, that rely on cathepsin-mediated cleavage of their spike proteins for cell entry.[2]

Quantitative Data: K-777 Inhibition of Viral Entry (via Cathepsin Inhibition)

| Virus (Pseudotyped) | IC50 (nM) |

| SARS-CoV | 0.68 |

| EBOV | 0.87 |

| HCoV-229E | 1.48 |

| NL63 | 6.78 |

| MERS-CoV | 46.12 |

| SUDV | 1.14 |

| TAFV | 2.26 |

| RESTV | 3.37 |

| BEBOV | 5.91 |

| MARV | 1.9 |

| Nipah | 0.42 |

Data compiled from multiple sources.

Experimental Protocol: Cysteine Protease Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a general method for determining the inhibitory activity of K-777 against cysteine proteases like cruzain and cathepsins using a fluorogenic substrate.

Materials:

-

Recombinant cruzain or cathepsin enzyme

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cruzain)

-

Assay Buffer: 100 mM sodium acetate, pH 5.5, 5 mM DTT, 1 mM EDTA, 0.01% Triton X-100

-

K-777 (or other test inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of K-777 in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 50 µL of the diluted K-777 solution to the appropriate wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor if available.

-

Add 25 µL of the diluted enzyme solution to each well.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the inhibitor to bind to the enzyme. This is particularly important for time-dependent irreversible inhibitors.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each K-777 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the K-777 concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow for Cysteine Protease Inhibition Assay

References

K-777 for Chagas Disease: An Early-Stage Research Compendium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

K-777, a vinyl sulfone cysteine protease inhibitor, has been a compound of significant interest in the early-stage research and development of novel treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. This technical guide provides a comprehensive overview of the preclinical data on K-777, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The development of K-777 was ultimately halted due to tolerability issues in preclinical animal models, specifically in primates and dogs.[1][2] This document serves as a repository of the foundational research, offering valuable insights for the continued exploration of cysteine protease inhibitors as a therapeutic strategy for Chagas disease.

Mechanism of Action: Targeting Cruzain

K-777 functions as an irreversible inhibitor of cruzain (also known as cruzipain), the major cysteine protease of Trypanosoma cruzi.[1][3][4] Cruzain is a vital enzyme for the parasite, playing a critical role in its viability, differentiation, and invasion of host cells.[5][6][7] By covalently binding to the active site of cruzain, K-777 effectively blocks its enzymatic activity, leading to the disruption of essential parasitic processes and ultimately, parasite death.[2]

Signaling Pathway of K-777 Inhibition

The targeted inhibition of cruzain by K-777 disrupts the normal lifecycle of T. cruzi within the host. The following diagram illustrates the proposed mechanism.

Caption: Mechanism of K-777 action against Trypanosoma cruzi.

Preclinical Efficacy

K-777 demonstrated significant efficacy in various preclinical models of Chagas disease, including both in vitro and in vivo studies.

In Vitro Studies

K-777 was effective at inhibiting the growth of intracellular amastigotes of T. cruzi in macrophage cell lines.

| Parameter | Value | Cell Line | Reference |

| IC50 | ~5-10 µM | J774 macrophages | [5] |

In Vivo Studies

K-777 showed curative potential in murine models of both acute and chronic Chagas disease.[3][4] Studies in dogs also demonstrated a reduction in cardiac damage.[4]

| Animal Model | Dosage | Duration | Outcome | Reference |

| Mouse (acute) | 100 mg/kg/day (i.p., twice daily) | 20 days | Rescued mice from lethal infection and achieved cures. | [2][6] |

| Mouse (acute & non-acute) | Not specified | 20-30 days | Cured infection. | [4] |

| Dog | 50 mg/kg (oral, twice daily) | 14 days | Protected against cardiac damage. | [4] |

Pharmacokinetics and Toxicology

Pharmacokinetic studies were conducted to understand the absorption, distribution, metabolism, and excretion of K-777.

| Parameter | Value | Species | Reference |

| Half-life | ~30-40 minutes | Not specified | [2] |

| Metabolism | ~80% by CYP3A4 | Human liver microsomes | [2] |

| NOAEL | ~50 mg/kg/day | Rat (14-day GLP study) | [4] |

| MTD | >150 mg/kg/day | Rat (14-day GLP study) | [4] |

Despite promising efficacy, the development of K-777 was halted due to tolerability issues observed at low doses in non-human primates and dogs.[1]

Experimental Protocols

In Vitro Amastigote Growth Inhibition Assay

This protocol outlines the general steps for assessing the in vitro efficacy of compounds against intracellular T. cruzi amastigotes.

Caption: Workflow for in vitro amastigote growth inhibition assay.

Methodology:

-

Cell Culture: J774 macrophage cells are cultured in RPMI-1640 medium supplemented with 5% heat-inactivated fetal calf serum (FCS).[6] Cells are irradiated to arrest the cell cycle and plated in 12-well tissue culture plates.[6]

-

Infection: Macrophage monolayers are infected with T. cruzi trypomastigotes for 2 hours.[6]

-

Treatment: After washing to remove extracellular parasites, the infected cells are treated with various concentrations of K-777.[6]

-

Incubation: The treated cultures are incubated for 72 hours.[6]

-

Quantification: Cells are then fixed, stained (e.g., with DAPI), and the number of intracellular amastigotes is counted under a fluorescence microscope to determine the 50% inhibitory concentration (IC50).[6]

In Vivo Murine Model of Acute Chagas Disease

This protocol describes a common in vivo model to evaluate the efficacy of drug candidates.

Caption: Workflow for in vivo efficacy testing in a mouse model.

Methodology:

-

Infection: Mice are infected with tissue-culture derived trypomastigotes of a specific T. cruzi strain (e.g., CA-I/72).[6]

-

Treatment: Treatment with K-777 (e.g., 100 mg/kg of body weight, intraperitoneally, twice a day) is initiated shortly after infection (e.g., 12 hours).[6]

-

Monitoring: The course of infection is monitored by assessing parasitemia in the blood and tracking animal survival.

-

Evaluation of Cure: At the end of the treatment period, curative efficacy is determined by methods such as polymerase chain reaction (PCR) to detect the presence of parasite DNA.[5]

Conclusion and Future Directions

The early-stage research on K-777 provided a crucial "proof-of-concept" for the validity of cruzain as a drug target for Chagas disease.[4][8] While K-777 itself did not progress to clinical trials due to toxicity concerns, the data generated from these studies remain highly valuable.[1] Future research in this area should focus on developing second-generation cysteine protease inhibitors with an improved safety profile. Achieving selectivity for cruzain over human cathepsins is a key challenge that, if overcome, could lead to the development of a safe and effective treatment for Chagas disease.[5] The detailed methodologies and preclinical data presented in this guide can serve as a foundation for these future drug discovery and development efforts.

References

- 1. This compound (Chagas) | DNDi [dndi.org]

- 2. researchgate.net [researchgate.net]

- 3. grantome.com [grantome.com]

- 4. Two approaches to discovering and developing new drugs for Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Studies of the Trypanocidal Properties of WRR-483 against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Update on drug development targeting parasite cysteine proteases | PLOS Neglected Tropical Diseases [journals.plos.org]

K-777: A Technical Overview of its Discovery, Characterization, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-777 (also known as K11777) is a potent, orally active, and irreversible vinyl sulfone-based inhibitor of cysteine proteases. Initially investigated for the treatment of Chagas disease due to its potent inhibition of cruzain, the major cysteine protease of Trypanosoma cruzi, its development for this indication was halted due to toxicity concerns. However, K-777 has since been identified as a broad-spectrum antiviral agent and a modulator of chemokine receptor signaling, making it a valuable tool for research in various therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of K-777, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its evaluation.

Discovery and Synthesis

While the precise initial discovery timeline is not extensively detailed in publicly available literature, K-777 was extensively characterized at the Sandler Center for Research in Tropical Parasitic Disease at the University of California, San Francisco (UCSF) for its potential as a treatment for Chagas disease. The core of its design is a dipeptide-like scaffold linked to a vinyl sulfone phenyl "warhead," a class of compounds known to act as irreversible inhibitors of cysteine proteases.

The total synthesis of K-777 has been reported, with a key step involving a transition-metal-catalyzed alkyne hydrothiolation. This method allows for the modular synthesis of K-777 and its analogs.

Synthetic Workflow

The synthesis of K-777 can be conceptually broken down into the formation of the peptide backbone and the preparation of the vinyl sulfone electrophile, followed by their coupling.

Initial Characterization and Mechanism of Action

K-777 is a multifaceted molecule with several distinct biological activities. Its primary mechanism of action is the irreversible inhibition of cysteine proteases through a Michael addition reaction between the vinyl sulfone group of K-777 and the active site cysteine thiol of the target enzyme.

Cysteine Protease Inhibition

K-777 demonstrates potent inhibitory activity against several cysteine proteases, most notably cruzain and human cathepsins.

Table 1: Inhibitory Activity of K-777 against Cysteine Proteases

| Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |

| Cruzain | IC50 = 5 nM | [1] |

| Human Cathepsin S | Ki = 0.002 µM | [2] |

| Human Cathepsin L | Ki = 0.05 µM | [2] |

| Human Cathepsin K | Ki = 0.4 µM | [2] |

| Human Cathepsin B | Ki = 3 µM | [2] |

| Human Cathepsin C | Ki > 100 µM | [2] |

This protocol is a generalized representation based on common methods for assaying cysteine protease activity.

-

Reagents and Buffers:

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5.

-

Recombinant Cruzain: Prepared to a working concentration of ~1 nM in assay buffer.

-

Fluorogenic Substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin) at a stock concentration of 10 mM in DMSO.

-

K-777: Serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 50 µL of recombinant cruzain solution to each well.

-

Add 1 µL of serially diluted K-777 or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate (final concentration of 10 µM).

-

Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence units per minute) for each concentration of K-777.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the K-777 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Antiviral Activity

K-777 exhibits broad-spectrum antiviral activity by inhibiting host cell cathepsins, which are essential for the entry of many viruses.[3] This mechanism involves the proteolytic processing of viral envelope glycoproteins, a necessary step for viral fusion with host cell membranes.

Table 2: Antiviral Activity of K-777 against Various Viral Pseudotypes

| Virus Pseudotype | Cell Line | IC50 / EC50 | Reference |

| SARS-CoV | Vero E6 | IC50 = 0.68 nM | [3][4] |

| EBOV | Vero E6 | IC50 = 0.87 nM | [3][4] |

| HCoV-229E | - | IC50 = 1.48 nM | [3] |

| NL63 | - | IC50 = 6.78 nM | [3] |

| MERS-CoV | - | IC50 = 46.12 nM | [3] |

| SUDV | - | IC50 = 1.14 nM | [3] |

| TAFV | - | IC50 = 2.26 nM | [3] |

| RESTV | - | IC50 = 3.37 nM | [3] |

| BEBOV | - | IC50 = 5.91 nM | [3] |

| MARV | - | IC50 = 1.9 nM | [3] |

| Nipah | - | IC50 = 0.42 nM | [3] |

| SARS-CoV-2 | Vero E6 | EC50 = 74 nM | |

| SARS-CoV-2 | HeLa/ACE2 | EC50 = 4 nM | |

| SARS-CoV-2 | A549/ACE2 | EC50 < 80 nM | |

| SARS-CoV-2 | Calu-3 | EC50 = 5.5 µM | |

| SARS-CoV-2 | Caco-2 | EC50 = 4.3 µM |

This protocol is based on established methods for determining antiviral efficacy.

-

Cell Culture and Virus:

-

Vero E6 cells are seeded in 96-well plates and grown to confluence.

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate) is used for infection.

-

-

Assay Procedure:

-

Prepare serial dilutions of K-777 in cell culture medium.

-

Remove the growth medium from the Vero E6 cell plates and add the diluted K-777.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.

-

Include control wells with uninfected cells (cell control) and infected cells with no compound (virus control).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Quantification of CPE:

-

After the incubation period, assess cell viability. This can be done using various methods, such as staining with crystal violet or using a commercial cell viability reagent (e.g., CellTiter-Glo®, which measures ATP).

-

For crystal violet staining, fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, and then solubilize the stain with methanol. Read the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each K-777 concentration, normalized to the cell control (100% viability) and virus control (0% viability).

-

Plot the percentage of viability against the logarithm of the K-777 concentration and determine the EC50 value.

-

Inhibition of Cytochrome P450 3A4 (CYP3A4)

K-777 is a potent inhibitor of CYP3A4, a critical enzyme involved in the metabolism of a wide range of drugs.[3][4] This inhibition is an important consideration in its potential clinical applications due to the risk of drug-drug interactions.

Table 3: Inhibition of CYP3A4 by K-777

| Enzyme | IC50 | Reference |

| CYP3A4 | 60 nM | [3][4] |

This is a generalized protocol based on standard industry practices.

-

Reagents and Buffers:

-

Human Liver Microsomes (HLMs).

-

Phosphate Buffer (0.1 M, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

CYP3A4 substrate (e.g., midazolam or testosterone).

-

K-777 and a known inhibitor (e.g., ketoconazole) as a positive control.

-

-

Assay Procedure:

-

Pre-incubate HLMs, phosphate buffer, and serial dilutions of K-777 (or control) at 37°C for 10 minutes.

-

Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

-

Analysis:

-

Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS.

-

Quantify the amount of metabolite formed at each K-777 concentration.

-

-

Data Analysis:

-

Calculate the percent inhibition of metabolite formation compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the K-777 concentration.

-

Chemokine Receptor (CCR4) Antagonism

K-777 also acts as a selective antagonist of the C-C chemokine receptor 4 (CCR4).[3] This activity is independent of its protease inhibitory function.

Table 4: CCR4 Antagonist Activity of K-777

| Assay | Cell Line | IC50 | Reference |

| CCL17 Binding | Hut78 | 57 nM | [3] |

| CCL17-induced Chemotaxis | Hut78 | 8.9 nM | [3] |

This is a representative protocol for a chemotaxis assay.

-

Cell Preparation:

-

Use a CCR4-expressing cell line, such as Hut78 cells.

-

Label the cells with a fluorescent dye (e.g., Calcein-AM).

-

-

Assay Setup:

-

Use a chemotaxis plate (e.g., a Transwell® plate with a porous membrane).

-

In the lower chamber, add medium containing the chemoattractant (e.g., CCL17).

-

In the upper chamber, add the fluorescently labeled cells that have been pre-incubated with various concentrations of K-777.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C to allow for cell migration.

-

After the incubation period, measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each K-777 concentration relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the K-777 concentration.

-

Signaling Pathways and Logical Relationships

Viral Entry Inhibition

K-777's antiviral activity is primarily due to the inhibition of host cell cathepsins, which are crucial for the proteolytic cleavage of viral glycoproteins, a prerequisite for viral entry.

CCR4 Signaling Inhibition

K-777 antagonizes CCR4, thereby inhibiting downstream signaling pathways activated by its ligands, such as CCL17 and CCL22. This leads to the inhibition of chemotaxis.

Conclusion

K-777 is a versatile molecule with well-characterized activities as a cysteine protease inhibitor, a broad-spectrum antiviral agent, a CYP3A4 inhibitor, and a CCR4 antagonist. Its multifaceted nature makes it a valuable pharmacological tool for investigating a range of biological processes. While its clinical development for Chagas disease was not pursued, its potent and diverse biological profile warrants further investigation in other therapeutic contexts, particularly in virology and immunology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in leveraging the unique properties of K-777 in their studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of this compound: Successful Application of Transition-Metal-Catalyzed Alkyne Hydrothiolation toward the Modular Synthesis of a Potent Cysteine Protease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

K-777's Impact on Host-Parasite Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-777, a vinyl sulfone derivative, is a potent and irreversible inhibitor of cysteine proteases. Initially investigated for the treatment of Chagas disease, its mechanism of action revolves around the inhibition of both parasite and host cysteine proteases, leading to a multifaceted impact on host-parasite interactions. This technical guide provides an in-depth analysis of K-777's effects, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. While promising preclinical results were observed, development for Chagas disease was halted due to tolerability issues in preclinical animal models. Nevertheless, the study of K-777 continues to provide valuable insights into the roles of cysteine proteases in parasitic infections and serves as a crucial tool for target validation in antiparasitic drug discovery.

Mechanism of Action: A Dual-Pronged Attack

K-777's primary mechanism of action is the irreversible inhibition of cysteine proteases through the formation of a covalent bond with the active site cysteine residue. This inhibition targets key proteases in both the parasite and the host, disrupting critical biological processes.

Parasite-Directed Effects: The principal parasitic target of K-777 is cruzain (also known as cruzipain), the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease. Cruzain is essential for multiple aspects of the parasite's life cycle, including:

-

Replication and Differentiation: Cruzain is involved in the processing of parasite proteins necessary for replication of the intracellular amastigote stage and differentiation into the infective trypomastigote form.

-

Nutrient Acquisition: The parasite utilizes cruzain to digest host proteins, providing essential amino acids for its survival and growth.

-

Immune Evasion: Cruzain plays a direct role in helping the parasite evade the host immune response.

Host-Directed Effects: K-777 also inhibits host cysteine proteases, primarily cathepsins B and L . These enzymes are involved in various physiological processes, including antigen presentation and immune cell function. Inhibition of host cathepsins by K-777 can modulate the host's immune response to parasitic infections.

Quantitative Data on K-777 Efficacy

The following tables summarize the in vitro and in vivo efficacy of K-777 against various parasites.

Table 1: In Vitro Efficacy of K-777 against Trypanosoma cruzi

| T. cruzi Stage | Host Cell | IC50 | Reference |

| Amastigote | Macrophages | Not explicitly quantified, but effective at micromolar concentrations | [1] |

| Amastigote | Myoblast | Not explicitly quantified, but effective at micromolar concentrations | [2] |

Table 2: In Vivo Efficacy of K-777 in Animal Models of Chagas Disease

| Animal Model | T. cruzi Strain | Treatment Regimen | Key Findings | Reference |

| Mouse (acute) | Multiple strains | 20-30 days | Cure of infection | [1] |

| Mouse (acute) | Brazil luc | 50 mg/kg b.i.d. for 4 days | Significant parasite inhibition | [3] |

| Dog (acute) | Not specified | 50 mg/kg twice daily for 14 days | Protection against cardiac damage | [1] |

Table 3: Preclinical Safety and Tolerability of K-777

| Animal Model | Study Type | Key Findings | Reference |

| Rat | 14-day GLP toxicity | MTD > 150 mg/kg/day; NOAEL ~50 mg/kg/day | [4] |

| Primates & Dogs | Dose Range Finding/MTD | Tolerability issues at low doses | [2] |

Experimental Protocols

In Vitro Anti-Trypanosoma cruzi Amastigote Assay

This protocol is a generalized procedure for assessing the efficacy of compounds against the intracellular amastigote stage of T. cruzi.

Materials:

-

Host cells (e.g., L6 myoblasts, macrophages)

-

T. cruzi trypomastigotes

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

K-777 (or other test compounds)

-

96-well culture plates

-

Microplate reader

-

Reporter system (e.g., Beta-galactosidase expressing parasites and CPRG substrate)

Procedure:

-

Host Cell Seeding: Seed host cells into 96-well plates at an appropriate density to achieve a confluent monolayer.

-

Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI).

-

Compound Addition: After an initial infection period (e.g., 2-4 hours), wash the wells to remove extracellular parasites and add fresh medium containing serial dilutions of K-777.

-

Incubation: Incubate the plates for a period that allows for intracellular parasite replication (e.g., 72-96 hours).

-

Quantification of Parasite Growth:

-

Lyse the host cells to release the amastigotes.

-

If using a reporter strain, add the appropriate substrate (e.g., CPRG for beta-galactosidase) and measure the resulting colorimetric or fluorometric signal using a microplate reader.

-

Alternatively, parasites can be fixed, stained, and counted microscopically.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease

This protocol outlines a general procedure for evaluating the efficacy of K-777 in a mouse model of acute T. cruzi infection.

Materials:

-

Mice (e.g., BALB/c or C57BL/6)

-

Infective trypomastigotes of a virulent T. cruzi strain

-

K-777 formulated for oral administration

-

Vehicle control

-

Benznidazole (positive control)

-

Equipment for monitoring parasitemia (e.g., microscope, hemocytometer) or bioluminescence imaging system for luciferase-expressing parasites.

Procedure:

-

Infection: Infect mice with a standardized inoculum of T. cruzi trypomastigotes via an appropriate route (e.g., intraperitoneal).

-

Treatment Initiation: Begin treatment with K-777, vehicle, or benznidazole at a predetermined time post-infection (e.g., day 5). Administer the compounds orally twice daily for a specified duration (e.g., 4-30 days).

-

Monitoring of Parasitemia: Monitor the levels of parasites in the blood at regular intervals using a tail snip and microscopic counting or by measuring bioluminescence in mice infected with luciferase-expressing parasites.

-

Endpoint Analysis: At the end of the study, assess various parameters such as:

-

Survival rate

-

Tissue parasite burden (e.g., in heart and skeletal muscle) determined by quantitative PCR or immunohistochemistry.

-

Histopathological changes in tissues.

-

-

Data Analysis: Compare the outcomes in the K-777-treated group with the vehicle and benznidazole control groups to determine the efficacy of the treatment.

Signaling Pathways and Experimental Workflows

Cruzain-Mediated Immune Evasion by T. cruzi

K-777's inhibition of cruzain disrupts a key immune evasion strategy of T. cruzi. Cruzain can cleave the p65 subunit of the host's NF-κB transcription factor, a central regulator of the innate immune response. This cleavage prevents the activation of pro-inflammatory gene expression, thereby dampening the host's ability to clear the parasite.

Caption: K-777 inhibits cruzain, preventing the cleavage of NF-κB p65 and restoring the host's immune response.

Experimental Workflow for In Vitro Screening of Anti-T. cruzi Compounds

The following diagram illustrates a typical workflow for the in vitro screening of compounds like K-777 for activity against T. cruzi.

Caption: A streamlined workflow for the in vitro screening of potential anti-Trypanosoma cruzi compounds.

Conclusion

K-777 is a powerful research tool that has significantly advanced our understanding of the roles of cysteine proteases in host-parasite interactions. Its potent inhibition of both parasite and host enzymes highlights the complexity of these interactions and offers multiple avenues for therapeutic intervention. While the clinical development of K-777 for Chagas disease was halted, the knowledge gained from its study continues to inform the development of new and improved antiparasitic agents. The detailed protocols and data presented in this guide are intended to support further research in this critical area of infectious disease.

References

- 1. Two approaches to discovering and developing new drugs for Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral Pyronaridine Tetraphosphate Reduces Tissue Presence of Parasites in a Mouse Model of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]

K-777: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of K-777, a potent, orally active, and irreversible cysteine protease inhibitor. K-777 has garnered significant interest for its therapeutic potential against parasitic diseases and viral infections, including Chagas disease and COVID-19. This document details its chemical properties, mechanism of action, and key experimental findings, presented in a format tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

K-777, also known as K11777, is a di-peptide analog characterized by an electrophilic vinyl-sulfone moiety, which is crucial for its irreversible inhibitory activity.[1]

Table 1: Chemical and Physical Properties of K-777

| Property | Value | Reference |

| Chemical Formula | C₃₂H₃₈N₄O₄S | [2] |

| Molecular Weight | 574.73 g/mol | [2] |

| CAS Number | 233277-99-1 | [2] |

| Appearance | Solid | [2] |

| Solubility (25°C) | DMSO: 100 mg/mL (ultrasonic) | [2] |

Mechanism of Action

K-777 functions as a covalent, irreversible inhibitor of cysteine proteases.[1][3] Its primary targets include cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, and the human lysosomal cysteine proteases, cathepsin B and cathepsin L.[2][4] The vinyl-sulfone group of K-777 forms a stable covalent bond with the active site cysteine residue of these proteases, leading to their inactivation.

The therapeutic efficacy of K-777 stems from the critical roles these proteases play in various pathologies:

-

Anti-parasitic Activity: In Trypanosoma cruzi, the causative agent of Chagas disease, cruzain is essential for parasite replication and evasion of the host immune system.[4] By inhibiting cruzain, K-777 effectively blocks the parasite's life cycle.

-

Antiviral Activity: The antiviral activity of K-777, particularly against SARS-CoV-2, is mediated through the inhibition of host-cell cathepsin L.[3][4] Cathepsin L is responsible for cleaving the viral spike protein, a necessary step for viral entry into host cells.[3][4] K-777's inhibition of this host enzyme prevents viral processing and subsequent infection.[3] It is important to note that K-777 does not inhibit the SARS-CoV-2 cysteine proteases (papain-like and 3CL-like protease).[3]

Quantitative Efficacy Data

The potency of K-777 has been quantified in various in vitro studies. The following tables summarize key inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) against different targets and viruses.

Table 2: Inhibitory Concentration (IC₅₀) of K-777 Against Specific Enzymes and Viruses

| Target | IC₅₀ | Reference |

| CYP3A4 | 60 nM | [2] |

| SARS-CoV pseudovirus entry | 0.68 nM | [2][5] |

| EBOV pseudovirus entry | 0.87 nM | [2][5] |

| HCoV-229E pseudovirus entry | 1.48 nM | [5] |

| NL63 pseudovirus entry | 6.78 nM | [5] |

| MERS-CoV pseudovirus entry | 46.12 nM | [5] |

| Nipah pseudovirus entry | 0.42 nM | [5] |

| CCL17-induced chemotaxis (Hut78 cells) | 8.9 nM | [5] |

| CCL17 binding (Hut78 cells) | 57 nM | [5] |

Table 3: Effective Concentration (EC₅₀/EC₉₀) of K-777 Against SARS-CoV-2 in Different Cell Lines

| Cell Line | EC₅₀ | EC₉₀ | Reference |

| Vero E6 | < 74 nM | - | [3] |

| HeLa/ACE2 | 4 nM | - | [1][3] |

| A549/ACE2 | < 80 nM | - | [3] |

| Calu-3/2B4 | 7 nM | - | [3] |

| Calu-3 (ATCC) | > 10 µM | - | [3] |

| Caco-2 | - | 4.3 µM | [3] |

Importantly, K-777 demonstrated no toxicity to any of the host cell lines at concentrations of 10-100 µM.[3]

Experimental Protocols

This protocol provides a general methodology for assessing the antiviral activity of K-777 against SARS-CoV-2 in various cell lines.

Detailed Steps:

-

Cell Culture: Host cell lines such as Vero E6, HeLa cells expressing ACE2 (HeLa/ACE2), Caco-2, A549 cells expressing ACE2 (A549/ACE2), and Calu-3 cells are cultured in appropriate media and conditions.[1][3]

-

Viral Infection: Cells are exposed to SARS-CoV-2.

-

K-777 Treatment: Immediately following viral exposure, cells are treated with a range of concentrations of K-777.[1]

-

Incubation: The treated and infected cells are incubated to allow for viral replication.

-

Assessment of Infectivity: The extent of viral infection is quantified. This can be done by observing the cytopathic effect (CPE), which is the structural changes in host cells caused by viral invasion.[6] For cell lines where CPE is not readily observed, such as Caco-2, viral titer can be measured.[1]

-

Data Analysis: The concentration of K-777 that inhibits 50% of the viral effect (EC₅₀) is calculated from the dose-response curve.

This protocol outlines the use of a propargyl derivative of K-777 to identify its specific intracellular targets.[1][3]

Detailed Steps:

-

Probe Treatment: Vero E6 cells (both uninfected and infected with SARS-CoV-2) are treated with a propargyl-modified K-777.[1][3] This alkyne-containing probe will covalently bind to its target cysteine proteases.

-

Competitive Inhibition (Control): To confirm specificity, a control group of cells is pre-treated with an excess of unmodified K-777 before the addition of the probe. This will block the binding sites, preventing the probe from attaching.[1]

-

Cell Lysis and Labeling: The cells are lysed, and the proteome is subjected to a click chemistry reaction with a fluorescent azide tag (e.g., Cy7 azide).[1] This specifically labels the proteins that have been bound by the K-777 alkyne probe.

-

Analysis: The labeled proteins are separated by gel electrophoresis and visualized. The fluorescent bands, which are absent or reduced in the control group, correspond to the intracellular targets of K-777. Through this method, human cathepsin B and cathepsin L have been identified as the primary intracellular targets of K-777 in Vero E6 cells.[1][3]

Concluding Remarks

K-777 is a promising therapeutic candidate with a well-defined mechanism of action against critical cysteine proteases. Its potent in vitro efficacy against Trypanosoma cruzi and a broad range of viruses, including SARS-CoV-2, highlights its potential for treating infectious diseases. The lack of significant cytotoxicity at effective concentrations further underscores its favorable profile. The detailed experimental protocols provided herein offer a foundation for further research and development of K-777 and related compounds. As K-777 has undergone Phase I clinical trials, its journey towards potential clinical application is a significant area of ongoing interest.[3][7]

References

- 1. A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. A Clinical-Stage Cysteine Protease Inhibitor blocks SARS-CoV-2 Infection of Human and Monkey Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. biocompare.com [biocompare.com]

- 6. researchgate.net [researchgate.net]

- 7. scitechdaily.com [scitechdaily.com]

Preliminary In Vitro Efficacy of K-777: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the efficacy of K-777, a potent, irreversible vinyl sulfone cysteine protease inhibitor. The data and protocols presented herein are collated from various scientific publications and are intended to serve as a valuable resource for researchers in the fields of parasitology, virology, and drug development.

Introduction

K-777 (also known as K11777) is a dipeptide analogue that acts as a covalent inactivator of cysteine proteases. Its primary therapeutic targets include cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi (the causative agent of Chagas disease), as well as mammalian cathepsins B and L. This document summarizes the key quantitative data on its in vitro efficacy, details the experimental methodologies used in these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Efficacy Data

The in vitro efficacy of K-777 has been evaluated against a range of targets, including parasitic enzymes, viruses, and various cell lines to determine its therapeutic window. The following tables summarize the key quantitative findings from these studies.

Enzymatic Inhibition

| Target Enzyme | Inhibitor | IC50 (nM) | Ki (nM) | Second-order rate constant (kobs/[I]) (M⁻¹s⁻¹) | Reference |

| Cruzain | K-777 | 5 | - | 4,800 | [1] |

| Rhodesain | K-777 | - | - | No inhibition at 10 µM | [1] |

| Cathepsin B | K-777 | - | - | - | |

| Cathepsin L | K-777 | - | - | - | |

| CYP3A4 | K-777 | 60 | - | - | [2] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Antiparasitic and Antiviral Activity

| Organism/Virus | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |

| Trypanosoma cruzi | Amastigote growth inhibition | J774 macrophages | - | [1] |

| SARS-CoV pseudovirus | Pseudovirus entry | - | 0.68 | [2] |

| EBOV pseudovirus | Pseudovirus entry | - | 0.87 | [2] |

| HCoV-229E pseudovirus | Pseudovirus entry | - | 1.48 | |

| MERS-CoV pseudovirus | Pseudovirus entry | - | 46.12 | |

| Nipah pseudovirus | Pseudovirus entry | - | 0.42 | |

| SARS-CoV-2 | Viral infectivity | Vero E6 | 74 | |

| SARS-CoV-2 | Viral infectivity | A549/ACE2 | <80 | |

| SARS-CoV-2 | Viral infectivity | HeLa/ACE2 | 4 |

EC50: Half-maximal effective concentration.

Cytotoxicity

| Cell Line | Assay Type | CC50 (µM) | Reference |

| L929 | Cytotoxicity | 19.0 | [3] |

| Peripheral Blood Mononuclear Cells (PBMC) | Cytotoxicity | 71.0 | [3] |

| Bovine Embryo Skeletal Muscle (BESM) | Cytotoxicity | >20.0 | [3] |

| Various (Vero E6, HeLa/ACE2, Caco-2, A549/ACE2, Calu-3) | Cytotoxicity | No toxicity observed at 10-100 µM |

CC50: 50% cytotoxic concentration.

Experimental Protocols

This section details the methodologies for the key in vitro assays used to evaluate the efficacy of K-777.

Cruzain Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of K-777 against cruzain.

Materials:

-

Recombinant cruzain

-

K-777

-

Fluorogenic substrate: Z-Phe-Arg-AMC (Z-FR-AMC)

-

Assay buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of K-777 in DMSO.

-

Serially dilute K-777 in the assay buffer to achieve a range of desired concentrations.

-

Add 50 µL of the diluted K-777 or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

-

Add 25 µL of a solution containing recombinant cruzain to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the Z-FR-AMC substrate solution to each well.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each K-777 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the K-777 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cytotoxicity Assay (CC50 Determination)

This protocol outlines a method to determine the 50% cytotoxic concentration (CC50) of K-777 on a mammalian cell line (e.g., L929).

Materials:

-

L929 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

K-777

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear microplates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of K-777 in complete cell culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the diluted K-777 or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-